An In-depth Technical Guide to 1-(Hydroxymethyl)cyclohexanol (CAS: 15753-47-6)
An In-depth Technical Guide to 1-(Hydroxymethyl)cyclohexanol (CAS: 15753-47-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Hydroxymethyl)cyclohexanol, with the Chemical Abstracts Service (CAS) number 15753-47-6, is a diol featuring a cyclohexane (B81311) ring substituted with both a hydroxyl (-OH) and a hydroxymethyl (-CH2OH) group at the same carbon atom.[1] This unique structural arrangement imparts bifunctionality, making it a valuable intermediate in various fields of organic synthesis, including the development of pharmaceuticals, surfactants, and polymers. Its reactivity is centered around the primary and tertiary alcohol groups, allowing for a range of chemical transformations.
Physicochemical and Spectral Data
While some physical properties are available, a complete experimental dataset for 1-(hydroxymethyl)cyclohexanol is not extensively documented. The following tables summarize the available experimental and computed data.
Table 1: Physicochemical Properties of 1-(Hydroxymethyl)cyclohexanol
| Property | Value | Source |
| CAS Number | 15753-47-6 | [1][2] |
| Molecular Formula | C₇H₁₄O₂ | [1][2] |
| Molecular Weight | 130.18 g/mol | [2] |
| Appearance | White crystalline solid or colorless to pale yellow liquid | [1][3] |
| Melting Point | 76.0–76.2 °C | [3] |
| Boiling Point | Not experimentally determined | |
| Density | Not experimentally determined | |
| Solubility | Soluble in water | [1] |
| pKa | Not experimentally determined | |
| XLogP3-AA | 0.5 | [2] |
Table 2: Spectral Data of 1-(Hydroxymethyl)cyclohexanol
| Spectrum Type | Data | Source |
| ¹H NMR (300 MHz, CDCl₃) | δ: 1.25–1.70 (broad m, 10 H, (CH₂)₅), 2.12 (s, 1 H, OH), 2.37 (t, 1 H, J = 6, OH), 3.45 (d, 2 H, J = 6, CH₂OH) | [3] |
| IR (KBr) cm⁻¹ | 3700–3020 (strong), 2920 (strong), 2845 (strong) | [3] |
| Mass Spectrum (24 eV) | m/z (relative intensity) 130 (M⁺, 0.3), 99 (100), 81 (67) | [3] |
| High-Resolution Mass Spectrum | Calculated for C₇H₁₄O₂: 130.0992; Found: 130.0969 | [3] |
Synthesis and Experimental Protocols
1-(Hydroxymethyl)cyclohexanol can be synthesized through several routes, with the most common starting materials being cyclohexanone (B45756) and methylenecyclohexane.
Synthesis from Cyclohexanone via Nucleophilic Hydroxymethylation
This method involves the reaction of cyclohexanone with a hydroxymethyl anion equivalent. A detailed, two-step procedure is provided below.[3]
Experimental Protocol:
Step A: Preparation of 1-[(Isopropoxydimethylsilyl)methyl]cyclohexanol
-
A 500-mL, three-necked flask is equipped with a pressure-equalizing dropping funnel, a magnetic stirrer, a three-way stopcock, and a reflux condenser connected to a nitrogen bubbler.
-
The flask is charged with magnesium turnings (2.43 g, 100 mg-atom) and dried under a nitrogen stream with a heat gun.
-
After cooling, a solution of (isopropoxydimethylsilyl)methyl chloride (16.67 g, 100 mmol) in dry tetrahydrofuran (B95107) (THF) (120 mL) and approximately 50 μL of 1,2-dibromoethane (B42909) are added.
-
The reaction is initiated at room temperature, and the remaining silylmethyl chloride solution is added dropwise to maintain a gentle exothermic reaction.
-
The mixture is refluxed for 30 minutes and then cooled to 0 °C.
-
A solution of freshly distilled cyclohexanone (7.36 g, 75 mmol) in dry THF (30 mL) is added dropwise over 30 minutes.
-
The mixture is stirred at 0 °C for an additional 30 minutes and then hydrolyzed by the dropwise addition of a 10% aqueous ammonium (B1175870) chloride solution (100 mL).
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (4 x 40 mL).
-
The combined organic layers are washed with saturated aqueous sodium chloride, dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product as a colorless oil.
Step B: Preparation of 1-(Hydroxymethyl)cyclohexanol
-
The crude 1-[(isopropoxydimethylsilyl)methyl]cyclohexanol is placed in a 500-mL round-bottomed flask equipped with a magnetic stirrer.
-
Tetrahydrofuran (75 mL), methanol (B129727) (75 mL), potassium hydrogen carbonate (7.5 g, 75 mmol), and potassium fluoride (B91410) (8.7 g, 150 mmol) are added.
-
To the stirred mixture, 30% hydrogen peroxide (28.0 mL, 247.5 mmol) is added in one portion at room temperature.
-
The exothermic reaction is maintained at 40–50 °C by intermittent cooling with a water bath.
-
After the exothermic reaction ceases (approximately 30 minutes), the mixture is stirred at room temperature for an additional 30 minutes.
-
The reaction is quenched by the dropwise addition of 20% aqueous sodium thiosulfate (B1220275) (30 mL) while maintaining the temperature near 30 °C.
-
A white precipitate forms, and diethyl ether (ca. 100 mL) is added to ensure complete precipitation. The mixture is filtered, and the filter cake is washed with diethyl ether.
-
The organic layer of the filtrate is separated, dried over magnesium sulfate, filtered, and concentrated to give a colorless solid.
-
The solid is recrystallized from a 10:1 mixture of hexane-ethyl acetate (B1210297) (75 mL) to yield 1-(hydroxymethyl)cyclohexanol as white crystals (7.54 g, 77% yield).[3]
Caption: Synthesis of 1-(Hydroxymethyl)cyclohexanol from Cyclohexanone.
Synthesis from Methylenecyclohexane via Dihydroxylation
An alternative route to 1-(hydroxymethyl)cyclohexanol involves the dihydroxylation of methylenecyclohexane. This reaction typically utilizes osmium tetroxide (OsO₄) as a catalyst.
Experimental Protocol (General):
-
Methylenecyclohexane is dissolved in a suitable solvent system, often a mixture of t-butanol and water.
-
A catalytic amount of osmium tetroxide is added, along with a co-oxidant such as N-methylmorpholine N-oxide (NMO) to regenerate the OsO₄.
-
The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction is quenched by the addition of a reducing agent like sodium sulfite.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification is typically achieved by column chromatography or recrystallization.
Caption: Synthesis via Dihydroxylation of Methylenecyclohexane.
Chemical Reactivity and Potential Reactions
The presence of both a primary and a tertiary hydroxyl group allows for a range of chemical transformations. The primary hydroxyl group is generally more reactive towards sterically demanding reagents and under conditions favoring SN2-type reactions, while the tertiary hydroxyl group can be involved in SN1-type reactions under acidic conditions.
Esterification
Both hydroxyl groups can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under acidic catalysis or in the presence of coupling agents. Selective esterification of the less sterically hindered primary hydroxyl group can be achieved by using a bulky acylating agent or by employing protecting group strategies.
General Experimental Protocol for Fischer Esterification:
-
1-(Hydroxymethyl)cyclohexanol is dissolved in an excess of the desired carboxylic acid or an inert solvent with a stoichiometric amount of the acid.
-
A catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid) is added.[4]
-
The mixture is heated to reflux, often with the removal of water using a Dean-Stark apparatus to drive the equilibrium towards the product.[4]
-
Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with aqueous base to remove the excess acid and catalyst.
-
The organic layer is dried and concentrated, and the resulting ester is purified by distillation or chromatography.
Etherification
Etherification of the hydroxyl groups can be accomplished through various methods, such as the Williamson ether synthesis. The primary alkoxide, formed by deprotonation with a strong base, can react with an alkyl halide.
Oxidation
The primary alcohol can be selectively oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. The tertiary alcohol is resistant to oxidation under standard conditions. Selective oxidation of the primary alcohol can be achieved using reagents like TEMPO in the presence of a co-oxidant.[5]
Hypothetical Experimental Protocol for Selective Oxidation to the Aldehyde:
-
Dissolve 1-(hydroxymethyl)cyclohexanol (1 mmol) in dichloromethane (B109758) (10 mL).
-
Add TEMPO (0.1 mmol) and an aqueous solution of potassium bromide (0.1 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add an aqueous solution of sodium hypochlorite (B82951) (1.1 mmol) while maintaining the pH at 9-10 with a bicarbonate buffer.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-hydroxycyclohexanecarbaldehyde.
Caption: Key Reactions of 1-(Hydroxymethyl)cyclohexanol.
Applications
1-(Hydroxymethyl)cyclohexanol serves as a versatile building block in organic synthesis.
-
Pharmaceutical Intermediates: Its bifunctional nature makes it a candidate for the synthesis of complex molecules with potential biological activity. For instance, related chiral hydroxymethylcyclohexanone derivatives are used in the synthesis of anti-inflammatory and cytoprotective agents.[6]
-
Surfactants and Specialty Chemicals: The presence of both a hydrophilic diol head and a lipophilic cyclohexane ring suggests its potential use in the formulation of surfactants and other specialty chemicals.[1]
-
Polymer Chemistry: Diols are common monomers in the synthesis of polyesters and polyurethanes. While specific examples utilizing 1-(hydroxymethyl)cyclohexanol are not prevalent in the literature, its structure is analogous to other diols used in polymer production.
Safety and Toxicology
GHS Hazard Classification:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P280: Wear protective gloves/eye protection/face protection.[2]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[2]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Toxicological Data:
Conclusion
1-(Hydroxymethyl)cyclohexanol is a valuable bifunctional molecule with established synthetic routes and potential for a variety of applications. Its chemistry is dominated by the reactivity of its primary and tertiary alcohol groups. While a comprehensive set of experimental physical and toxicological data is not yet available, its known properties and the chemistry of related compounds suggest its utility as a versatile intermediate in organic synthesis. Further research into its specific applications and a more detailed toxicological profile would be beneficial for its broader adoption in industrial and pharmaceutical settings.
References
- 1. CAS 15753-47-6: 1-(hydroxymethyl)cyclohexanol | CymitQuimica [cymitquimica.com]
- 2. 1-(Hydroxymethyl)cyclohexan-1-ol | C7H14O2 | CID 251259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. epa.gov [epa.gov]
